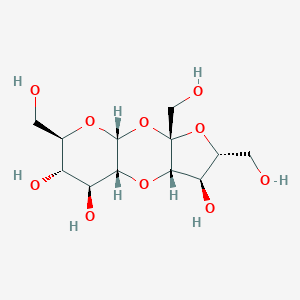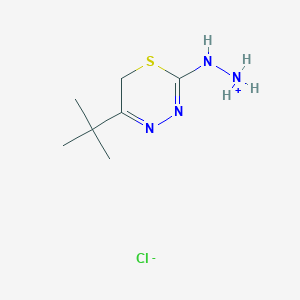
Dencichin
Descripción general
Descripción
Dencichine, also known as beta-N-oxalyl-L-alpha,beta-diaminopropionic acid, is a hemostatic agent found in several Panax medicinal plant species, including Panax notoginseng, Panax ginseng, and Panax quinquefolium. It is recognized for its role in stopping bleeding and is a key active component of Sanchi, a traditional Chinese medicine. Dencichine is also a neurotoxic agent identified in Lathyrus sativus (grass pea seed) .
Synthesis Analysis
The synthesis of dendrimers, which are branched, synthetic polymers, can be regulated to precisely manipulate their molecular weight and chemical composition. This precise control allows for the predictable tuning of their biocompatibility and pharmacokinetics, which is essential for biomedical applications such as drug delivery systems. Dendrimers like dencichine can be synthesized through various methods, including traditional growth approaches and accelerated approaches that utilize the concept of click chemistry to reduce the number of chemical steps required .
Molecular Structure Analysis
Dendrimers, including those that can encapsulate dencichine, have a well-defined, homogeneous, and monodisperse structure. They typically consist of a symmetric core, an inner shell, and an outer shell. The molecular structure of dendrimers allows for a high degree of surface functionality and versatility, which is crucial for their biological properties and applications .
Chemical Reactions Analysis
Dendrimers can be functionalized or conjugated with drugs and DNA/RNA due to their easily modifiable surfaces. The presence of functional groups on the dendrimer's exterior permits the addition of other moieties that can actively target certain diseases, such as cancer, and improve drug delivery. Dendrimer-encapsulated nanoparticles (DENs) are synthesized by extracting metal ions into the dendrimer and then chemically reducing them to form nanoparticles, which can be used for catalysis and other applications .
Physical and Chemical Properties Analysis
Dendrimers possess unique properties such as uniform size, high degree of branching, water solubility, multivalency, well-defined molecular weight, and available internal cavities. These properties make them suitable for a variety of applications, particularly in drug delivery systems. The physical and chemical properties of dendrimers, such as their solubility and the ability to increase the bioavailability of hydrophobic drugs, are influenced by their architecture, which can be controlled by different synthesis processes .
Case Studies and Applications
Dencichine has been studied for its hemostatic properties and is a significant component in traditional Chinese medicine. A selective analytical method using hydrophilic interaction chromatography with tandem mass spectrometry (HILIC/ESI-MS/MS) has been developed for the analysis of dencichine in Panax plant species. This method is rapid, specific, and can be applied to the quantification of dencichine in complex medicinal plants and their products . Additionally, molecularly imprinted polymers have been developed for the selective extraction of dencichine from aqueous extracts, demonstrating the potential for high-purity and high-recovery extraction methods .
Aplicaciones Científicas De Investigación
Hemostatic Agent in Traditional Medicine
- Presence in Panax Notoginseng : Dencichine is a non-protein amino acid found in Panax notoginseng, a well-known traditional Chinese medicinal herb. It is recognized for its hemostatic properties, helping to stop bleeding (Xie et al., 2007).
- Role in Hemostasis and Platelet Activation : A study highlighted dencichine's ability to shorten bleeding time, reduce activated partial thromboplastin time (APTT) and thrombin time (TT), and increase fibrinogen (FIB) in plasma. This suggests its role in promoting coagulation and enhancing hemostatic function via AMPA receptors on platelets (Huang et al., 2014).
Impact on Diabetic Nephropathy
- Renal Protective Effect : Dencichine showed protective effects against diabetic nephropathy, a serious complication of diabetes mellitus. It was found to suppress TGF-β1 and Smad2/3, reducing mesangial cell proliferation and extracellular matrix accumulation, which are key processes in the development of diabetic nephropathy (Li et al., 2019).
Application in Antioxidant Enhancement
- Selenium and Antioxidant Capacity : Research revealed that selenium treatment can increase the content of dencichine in Panax notoginseng, which in turn enhances the plant's antioxidant capacity. This suggests a possible role of dencichine in stress response and antioxidant processes (Dai et al., 2019).
Analytical Methods for Dencichine Determination
- Quantitative Determination Methods : Advanced analytical techniques like gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry have been developed for the quantitative determination of dencichine in medicinal plants and products. This is crucial for standardizing and evaluating the medicinal quality of these products (Xie et al., 2007) (Zhang et al., 2006).
Bone Health and Osteoclastogenesis
- Inhibition of Osteoclastogenesis : Dencichine has been shown to suppress osteoclastogenesis, which is critical in bone health. It inhibits RANKL-associated NF-κB and MAPK signaling pathways, suggesting potential therapeutic use for bone loss diseases (Cang et al., 2021).
Other Applications
- Transdermal Delivery Systems : Studies have explored the use of innovative microemulsions for the transdermal delivery of dencichine. These delivery systems show promise in enhancing the pharmacological effects of dencichine when applied topically (Wang et al., 2018).
Mecanismo De Acción
- HIF Signaling Pathway : this compound modulates the HIF pathway by preventing HIF degradation via PHD-2 inhibition. This pathway regulates genes related to angiogenesis, erythropoiesis, and glucose metabolism .
- TGF-β/Smad Signaling : In vivo studies suggest that this compound may regulate protein expression in the TGF-β/Smad signaling pathway, which is implicated in fibrosis and tissue repair .
Target of Action
Biochemical Pathways
Result of Action
Direcciones Futuras
The Dencichin Market is projected to achieve a valuation in the multimillion-dollar range by 2030 . This demonstrates an unforeseen Compound Annual Growth Rate (CAGR) between 2023 and 2030 . The increasing consumer demand for environmentally sustainable and eco-friendly products is a notable aspect in this market .
Análisis Bioquímico
Biochemical Properties
Dencichin interacts with various enzymes and proteins in biochemical reactions. It has been found to inhibit HIF-prolyl hydroxylase-2 (PHD-2) activity . This interaction plays a crucial role in the biochemical properties of this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound significantly inhibits cell proliferation and extracellular matrix (ECM) proteins accumulation of HBZY-1 cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has intermolecular interactions with PHD-2 .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are still being researched . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
2-amino-3-(oxaloamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O5/c6-2(4(9)10)1-7-3(8)5(11)12/h2H,1,6H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEQFPMRODQIKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)NC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50896910 | |
| Record name | Oxalyldiaminopropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50896910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-2-Amino-3-(oxalylamino)propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029402 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
7554-90-7, 5302-45-4 | |
| Record name | Oxalyldiaminopropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxalyldiaminopropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50896910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DENCICHIN, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TG777QI25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-2-Amino-3-(oxalylamino)propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029402 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
206 °C | |
| Record name | L-2-Amino-3-(oxalylamino)propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029402 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















